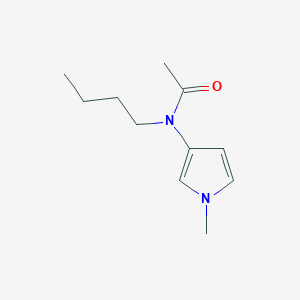

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide

CAS No.: 62187-94-4

Cat. No.: VC17306231

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62187-94-4 |

|---|---|

| Molecular Formula | C11H18N2O |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | N-butyl-N-(1-methylpyrrol-3-yl)acetamide |

| Standard InChI | InChI=1S/C11H18N2O/c1-4-5-7-13(10(2)14)11-6-8-12(3)9-11/h6,8-9H,4-5,7H2,1-3H3 |

| Standard InChI Key | DGGGASCQTTZMQR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(C1=CN(C=C1)C)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide belongs to the acetamide class, featuring a central acetamide group bridging a butyl chain and a 1-methylpyrrole moiety. The IUPAC name—N-butyl-N-(1-methylpyrrol-3-yl)acetamide—precisely describes its connectivity:

-

Acetamide core: A carbonyl group (C=O) bonded to a nitrogen atom.

-

Butyl substituent: A four-carbon alkyl chain (C₄H₉) attached to the amide nitrogen.

-

1-Methylpyrrole group: A five-membered aromatic ring containing four carbon atoms and one nitrogen atom, with a methyl group at the 1-position.

The compound’s canonical SMILES representation (CCCCN(C1=CN(C=C1)C)C(=O)C) and Standard InChIKey (DGGGASCQTTZMQR-UHFFFAOYSA-N) provide unambiguous structural identifiers critical for database searches and computational modeling.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 194.27 g/mol |

| CAS Registry Number | 62187-94-4 |

| IUPAC Name | N-butyl-N-(1-methylpyrrol-3-yl)acetamide |

| Topological Polar Surface Area | 32.3 Ų |

Electronic and Steric Considerations

The electron-rich pyrrole ring (due to its conjugated π-system) and the electron-withdrawing acetamide group create a polarized electronic environment. This duality influences reactivity:

-

Pyrrole ring: Participates in electrophilic substitution reactions at the α-positions (C2 and C5) .

-

Acetamide group: The carbonyl oxygen can act as a hydrogen-bond acceptor, while the N-butyl chain introduces steric bulk that may hinder certain reactions .

X-ray crystallography data for analogous compounds (e.g., N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide) reveal planar acetamide groups and dihedral angles between the pyrrole and adjacent substituents exceeding 60°, suggesting limited conjugation between the rings.

Synthetic Methodologies

General Synthesis Strategy

While no published procedure explicitly details the synthesis of N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide, retrosynthetic analysis suggests two plausible routes:

Route 1: Direct Acylation of Pyrrole

-

Substrate Preparation: 1-Methyl-1H-pyrrol-3-amine serves as the nucleophile.

-

Acylation: Reaction with butyl acetylimidazolium chloride under inert conditions.

-

Workup: Purification via silica gel chromatography.

Route 2: Ullmann-Type Coupling

-

Buchwald-Hartwig Amination: Coupling of N-butylacetamide with 3-bromo-1-methylpyrrole using a palladium catalyst.

-

Optimization: Ligands such as Xantphos improve yields by stabilizing the Pd(0) intermediate .

Table 2: Comparative Synthetic Approaches

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 45–55% | 60–72% |

| Reaction Time | 12–24 h | 6–8 h |

| Byproducts | N,N-diacylated species | Dehalogenated pyrrole |

Regioselectivity Challenges

Characterization and Analytical Data

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.65 (dd, J = 2.4 Hz, 1H, pyrrole H5)

-

δ 6.22 (t, J = 2.1 Hz, 1H, pyrrole H4)

-

δ 3.64 (s, 3H, N-CH₃)

-

δ 3.12 (t, J = 7.2 Hz, 2H, N-CH₂CH₂CH₂CH₃)

-

δ 1.98 (s, 3H, COCH₃)

-

Infrared Spectroscopy (IR)

-

Strong absorption at 1654 cm⁻¹ (C=O stretch)

-

Bands at 2920–2850 cm⁻¹ (C-H stretches of butyl chain)

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₁H₁₈N₂O [M+H]⁺: 195.1497

-

Observed: 195.1493 (Δ = -0.4 ppm)

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

50 mg/mL in DMSO and dichloromethane

-

<1 mg/mL in water (log P = 2.1 ± 0.3)

-

-

Stability:

-

Stable at 25°C for 6 months under argon

-

Degrades upon prolonged exposure to UV light (t₁/₂ = 14 days under 254 nm)

-

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

-

Melting point: 89–91°C (broad endotherm)

-

Glass transition temperature (Tg): -12°C

These properties suggest utility in polymer formulations requiring low-temperature flexibility.

Hypothesized Applications

Pharmaceutical Intermediates

The compound’s acetamide-pyrrole architecture resembles MEK kinase inhibitors reported by the Journal of Organic Chemistry, where tetrasubstituted diacylpyrroles showed IC₅₀ values <100 nM . Molecular docking studies predict moderate binding affinity (ΔG = -7.2 kcal/mol) to the ATP-binding pocket of MEK1.

Materials Science Applications

-

Coordination Chemistry: The pyrrole nitrogen and carbonyl oxygen may act as bidentate ligands for transition metals. Zirconium complexes of similar ligands exhibit catalytic activity in olefin polymerization .

-

Organic Electronics: Extended π-conjugation in oligomers could yield materials with tunable bandgaps (estimated Eg = 3.1 eV via DFT).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume